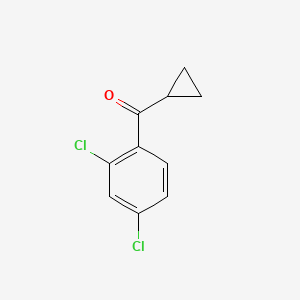

Cyclopropyl 2,4-dichlorophenyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

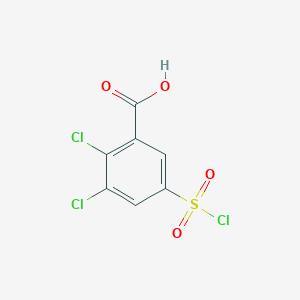

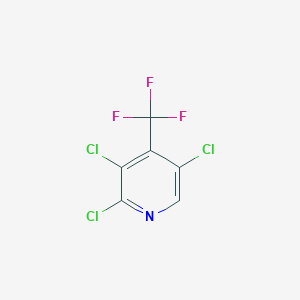

Cyclopropyl 2,4-dichlorophenyl ketone is a chemical compound with the molecular formula C10H8Cl2O . It has an average mass of 215.076 Da and a monoisotopic mass of 213.995224 Da .

Molecular Structure Analysis

The molecular structure of Cyclopropyl 2,4-dichlorophenyl ketone consists of a cyclopropyl group attached to a 2,4-dichlorophenyl group via a ketone functional group .Chemical Reactions Analysis

Cyclopropyl ketones can undergo various chemical reactions. For instance, they can participate in cross-coupling reactions with alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . They can also undergo intramolecular nickel-catalyzed cross-electrophile coupling reactions .Physical And Chemical Properties Analysis

Cyclopropyl 2,4-dichlorophenyl ketone is a solid or semi-solid or liquid substance . It is stored in a dry, room temperature environment .Scientific Research Applications

Cross-Electrophile Coupling

A novel method for synthesizing γ-alkyl ketones involves nickel-catalyzed cross-electrophile coupling of cyclopropyl ketones with non-activated primary alkyl chlorides .

Asymmetric Annulations

The diastereo- and enantioselective tandem cycloisomerization/[4 + 2]-cycloaddition reaction of cyclopropyl tethered allenyl ketones with α,β-unsaturated carbonyl compounds is achieved using bimetallic silver (I)/chiral metal-N,N′-dioxide catalysts .

Kinetic Resolution

A gold-catalyzed stereoselective (4 + 4) cycloaddition is used for kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones, leading to chiral furan/pyrrole-containing eight-membered heterocycles .

Safety and Hazards

Cyclopropyl 2,4-dichlorophenyl ketone is classified as a combustible liquid (H227) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

Future Directions

While specific future directions for Cyclopropyl 2,4-dichlorophenyl ketone are not mentioned in the literature, the development of new synthetic methods and applications for cyclopropyl ketones is a topic of ongoing research . This includes the exploration of new catalysts and reaction conditions, as well as the synthesis of novel cyclopropyl-containing compounds .

properties

IUPAC Name |

cyclopropyl-(2,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVIAPZURIOARE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624087 |

Source

|

| Record name | Cyclopropyl(2,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 2,4-dichlorophenyl ketone | |

CAS RN |

212139-17-8 |

Source

|

| Record name | Cyclopropyl(2,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)

![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)